molecular formula C22H28N2O4 B14333246 N-Benzyl-N',N'-dimethyl-N-phenyl-1,3-propanediamine fumarate CAS No. 100196-37-0

N-Benzyl-N',N'-dimethyl-N-phenyl-1,3-propanediamine fumarate

Cat. No.: B14333246
CAS No.: 100196-37-0
M. Wt: 384.5 g/mol
InChI Key: MYZFZSFPUCHFNJ-WLHGVMLRSA-N
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Description

N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate: is a chemical compound with a complex structure that includes benzyl, dimethyl, and phenyl groups attached to a propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate typically involves multiple steps. One common method is the reductive amination of benzaldehyde with N,N-dimethyl-1,3-propanediamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with fumaric acid to form the fumarate salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: In chemistry, N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as inhibitors of certain enzymes or receptors, providing a basis for the development of new drugs .

Industry: Industrially, N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications, including as a catalyst or stabilizer .

Mechanism of Action

The mechanism of action of N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the benzyl and phenyl groups, which can form non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Properties

CAS No.

100196-37-0

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-phenylpropane-1,3-diamine;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H24N2.C4H4O4/c1-19(2)14-9-15-20(18-12-7-4-8-13-18)16-17-10-5-3-6-11-17;5-3(6)1-2-4(7)8/h3-8,10-13H,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MYZFZSFPUCHFNJ-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CCCN(CC1=CC=CC=C1)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCCN(CC1=CC=CC=C1)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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